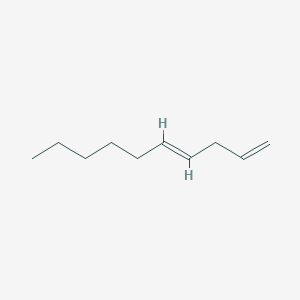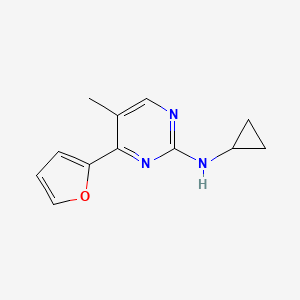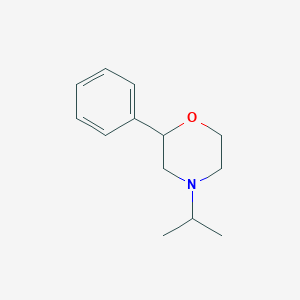
3-(1-ethyl-1H-imidazol-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Ethyl-1H-imidazol-2-yl)propanoic acid, also known as 3-EIPA, is a novel synthetic compound with a wide range of applications in the scientific research field. It is a derivative of imidazole, which is a heterocyclic aromatic compound with a five-membered ring structure. 3-EIPA has been found to be an effective inhibitor of protein tyrosine phosphatases (PTPs) and has been used in the study of various diseases, such as cancer and diabetes.
科学研究应用
3-(1-ethyl-1H-imidazol-2-yl)propanoic acid has been used extensively in the scientific research field for the study of diseases such as cancer and diabetes. It has been found to be an effective inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of cellular processes such as cell proliferation, differentiation, and apoptosis. In addition, 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid has been used in the study of other diseases, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
作用机制
3-(1-ethyl-1H-imidazol-2-yl)propanoic acid acts as an inhibitor of protein tyrosine phosphatases (PTPs). It binds to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus inhibiting its activity. In addition, 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid has been found to modulate the activity of other proteins, such as c-Src and Akt, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
3-(1-ethyl-1H-imidazol-2-yl)propanoic acid has been found to have a variety of biochemical and physiological effects. In cell culture studies, it has been found to inhibit cell proliferation and induce apoptosis. In animal studies, 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid has been found to reduce inflammation and improve glucose tolerance. In addition, 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid has been found to modulate the activity of proteins involved in signal transduction pathways, such as c-Src and Akt.
实验室实验的优点和局限性
The main advantage of using 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid in lab experiments is its ability to inhibit protein tyrosine phosphatases (PTPs). This makes it an effective tool for studying the role of PTPs in a variety of diseases, such as cancer and diabetes. However, 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid also has some limitations. It is a relatively expensive compound, and its effects on other proteins, such as c-Src and Akt, are not well understood.
未来方向
There are several potential future directions for the use of 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid in scientific research. One potential direction is the development of novel therapeutic agents that target PTPs. Another potential direction is the study of the role of 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid in signal transduction pathways, such as c-Src and Akt. Additionally, 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid could be used to study the role of PTPs in other diseases, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. Finally, further research into the mechanism of action of 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid could lead to the development of more effective inhibitors of PTPs.
合成方法
3-(1-ethyl-1H-imidazol-2-yl)propanoic acid can be synthesized through a simple two-step reaction. The first step involves the reaction of 1-ethyl-1H-imidazole with propionic anhydride in the presence of a base, such as pyridine. The resulting product is a mixture of 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid and its isomer, 2-EIPA. The second step involves the separation of the two isomers by chromatography.
属性
IUPAC Name |
3-(1-ethylimidazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-10-6-5-9-7(10)3-4-8(11)12/h5-6H,2-4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHVQGXFXRFWGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Ethyl-1h-imidazol-2-yl)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(difluoromethyl)sulfanyl]propan-1-amine](/img/structure/B6616074.png)

![4-amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616093.png)





